MS049

Catalog No.
S536357
CAS No.
1502816-23-0
M.F
C15H24N2O
M. Wt
248.37
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MS049

CAS Number

1502816-23-0

Product Name

MS049

IUPAC Name

N-methyl-2-(4-phenylmethoxypiperidin-1-yl)ethanamine

Molecular Formula

C15H24N2O

Molecular Weight

248.37

InChI

InChI=1S/C15H24N2O/c1-16-9-12-17-10-7-15(8-11-17)18-13-14-5-3-2-4-6-14/h2-6,15-16H,7-13H2,1H3

InChI Key

HBOJWAYLSJLULG-UHFFFAOYSA-N

SMILES

CNCCN1CCC(CC1)OCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

MS049; MS-049; MS 049.

Description

The exact mass of the compound MS049 is 248.1889 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

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MS049 is a potent and selective inhibitor of protein arginine methyltransferases, specifically targeting PRMT4 and PRMT6. It exhibits IC50 values of 34 nM for PRMT4 and 43 nM for PRMT6, demonstrating significantly higher potency compared to other type I protein arginine methyltransferases. The compound is recognized for its ability to inhibit the methyltransferase activity of these enzymes effectively in cellular assays, which is crucial for understanding their role in various biological processes and diseases .

MS049 acts as a potent and selective inhibitor of enzymes known as Protein Arginine Methyltransferases 4 and 6 (PRMT4 and PRMT6) [, ]. These enzymes play a role in attaching methyl groups to specific amino acids (arginine) in proteins, a process influencing protein function and cellular signaling. By inhibiting PRMT4 and PRMT6, MS049 disrupts this methylation process, potentially leading to altered cellular behavior.

Information regarding the safety profile of MS049 is limited. However, suppliers typically categorize it for research use only, suggesting potential health risks [, ]. Due to the lack of publicly available data, it is crucial to handle MS049 with appropriate caution and following recommended laboratory safety protocols.

MS049 functions primarily through competitive inhibition of the methylation process catalyzed by PRMT4 and PRMT6. In biochemical assays, it has been shown to reduce the methylation levels of specific substrates such as Med12me2a and H3R2me2a in human embryonic kidney cells (HEK293). The mechanism involves binding to the active site of the enzymes, thereby preventing substrate access and subsequent methylation .

The biological activity of MS049 extends beyond mere inhibition of methyltransferase activity. It has been implicated in modulating various cellular processes, including gene expression regulation and cellular signaling pathways. The selective inhibition of PRMT4 and PRMT6 by MS049 can disrupt the methylation patterns associated with transcriptional activation or repression, making it a valuable tool for studying epigenetic modifications in health and disease contexts .

The synthesis of MS049 involves several key steps:

  • Reductive Amination: This is the primary method used to form the core structure of MS049, where substituted piperidines are reacted with N-Boc (methylamino)acetaldehyde.
  • Protecting Group Strategy: Various protecting groups are utilized during synthesis to facilitate selective reactions and purifications.
  • Final Deprotection: After achieving the desired intermediate structures, protecting groups are removed to yield the final product .

MS049 has several applications in both research and therapeutic contexts:

  • Research Tool: It serves as a chemical probe for studying the biological functions of PRMT4 and PRMT6.
  • Potential Therapeutic Agent: Given its role in modulating protein methylation, MS049 may have implications in treating diseases associated with dysregulated methyltransferase activity, such as cancer and neurodegenerative disorders .

Studies have shown that MS049 selectively interacts with PRMT4 and PRMT6 without significantly affecting other related enzymes. This selectivity is crucial for minimizing off-target effects in experimental settings, allowing researchers to dissect specific biological pathways influenced by these proteins. Interaction studies indicate that MS049's binding affinity is markedly higher for its intended targets compared to other type I protein arginine methyltransferases .

Several compounds exhibit structural or functional similarities to MS049, but each has unique characteristics:

Compound NameTarget Enzyme(s)IC50 (nM)Unique Features
BIX-01294G9a, GLP700-1900Less selective; broader target range
ChaetocinSUV39H1600Non-selective; also affects multiple targets
BRD9539G9a6300Competitive inhibitor; less potent than MS049
GSK126EZH2300Selective for EZH2; distinct target from MS049

MS049 stands out due to its high selectivity for PRMT4 and PRMT6, making it a more precise tool for studying the specific roles of these enzymes in cellular processes compared to other similar compounds .

MS049, formally known as N-methyl-4-(phenylmethoxy)-1-piperidineethanamine, represents a potent and selective dual inhibitor of protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [1] [2] [3]. The compound possesses the molecular formula C15H24N2O with a molecular weight of 248.36 daltons in its free base form [10] [31].

The structural architecture of MS049 encompasses several critical functional groups that contribute to its biological activity. The compound features a piperidinylethanamine moiety as its central scaffold, containing an ethylenediamino group that serves as an arginine mimetic [6] [13]. This ethylenediamino functionality forms direct and water-mediated hydrogen bonds with key residues in the arginine binding pockets of target enzymes [13].

The phenylmethoxy substituent attached to the piperidine ring represents another essential structural element. This benzyloxy group, specifically positioned at the 4-position of the piperidine ring, contributes significantly to the compound's potency and selectivity profile [13]. The terminal methylamino group completes the key pharmacophore, providing the necessary interactions for enzyme inhibition [9] [11].

Structural ComponentChemical FormulaMolecular WeightRole in Activity
Base StructureC15H24N2O248.36Core pharmacophore
Hydrochloride SaltC15H24N2O·2HCl321.28Enhanced solubility
Ethylenediamino Group-CH2CH2NH--Arginine mimetic
Phenylmethoxy Group-OCH2C6H5-Potency enhancement

The compound is commonly prepared and utilized as its dihydrochloride salt form, designated as MS049 dihydrochloride, which possesses the molecular formula C15H26Cl2N2O and a molecular weight of 321.29 daltons [3] [19] [33]. This salt formation significantly improves the compound's aqueous solubility characteristics, making it more suitable for biological applications [3].

Synthetic Pathways and Optimization Strategies

The synthetic sequence commences with 4-benzyloxypiperidine as the primary starting material [13]. This intermediate undergoes nucleophilic substitution or reductive amination with appropriate amino-containing electrophiles to install the ethylenediamino functionality [13]. The reaction conditions typically employ mild acidic conditions and reducing agents such as sodium borohydride or sodium triacetoxyborohydride [16].

Following the formation of the key carbon-nitrogen bonds, protective group removal under acidic conditions yields the desired amine product [13]. The final step involves salt formation through treatment with hydrochloric acid to produce the stable dihydrochloride salt form [19]. The overall synthetic pathway demonstrates good efficiency and reproducibility, making it suitable for research-scale preparation [13].

Optimization strategies for MS049 synthesis focus on improving reaction yields and reducing synthetic complexity. Alternative synthetic approaches have been explored, including modifications to the reductive amination conditions and the use of different protecting group strategies [13]. The synthetic route has been optimized to achieve consistent yields while maintaining the high purity requirements necessary for biological evaluation [19].

The synthetic methodology has been adapted for the preparation of close structural analogs, facilitating structure-activity relationship studies [13]. This synthetic flexibility has enabled the systematic exploration of different substitution patterns and functional group modifications to optimize the compound's biological properties [6].

Structure-Activity Relationship Analysis

Comprehensive structure-activity relationship studies have been conducted to understand the molecular determinants of MS049's potency and selectivity. These investigations focused on three distinct regions of the molecular scaffold: the piperidinylethanamine moiety, the middle linker region, and the aromatic substitution pattern [6] [13] [24].

The ethylenediamino group represents a critical pharmacophore element, with modifications to this region significantly impacting biological activity. Installation of small substituents on the terminal primary amino group, such as the conversion to a secondary methylamino group, maintains similar potency levels for both protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [13]. However, larger substituents, such as ethylamino groups, reduce potency by three to four-fold compared to the parent compound [13].

Modifications to the distance between the two nitrogen atoms in the ethylenediamino chain dramatically affect activity. Increasing the chain length using 1,3-diaminopropyl groups significantly reduces potency, indicating the importance of optimal spatial positioning for enzyme interaction [13]. These findings confirm that the ethylenediamino group functions as an essential arginine mimetic, requiring precise geometric arrangement for effective binding [13].

Structural ModificationPRMT4 IC50 (nM)PRMT6 IC50 (nM)Selectivity Impact
Parent MS04934 ± 1043 ± 7Optimal dual activity
Methylamino variant890 ± 140170 ± 39Maintained potency
Ethylamino variant~120-400~500-700Reduced potency
Extended linker>1000>1000Severely compromised

Exploration of the piperidine ring system revealed significant structure-activity relationships. Switching the benzyl group from the 4-position to the 3-position of the piperidine ring improved potency for protein arginine methyltransferase 4 while maintaining activity against protein arginine methyltransferase 6 [13]. More dramatically, replacement of the six-membered piperidine ring with a five-membered pyrrolidine ring resulted in enhanced potency for both target enzymes [13].

The aromatic substitution pattern also influences biological activity. The phenylmethoxy group provides optimal interactions within the enzyme binding sites, with modifications to this region affecting both potency and selectivity [13]. The benzyloxy substitution appears to be optimal for achieving the desired dual inhibitory profile against both target methyltransferases [6].

Structure-activity relationship analysis confirmed that MS049 exhibits excellent selectivity over other protein arginine methyltransferases. The compound demonstrates greater than 30-fold selectivity over protein arginine methyltransferase 8 and greater than 300-fold selectivity over protein arginine methyltransferase 1 and protein arginine methyltransferase 3 [3] [12]. This selectivity profile makes MS049 a valuable research tool for investigating the specific biological functions of protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [6] [13].

MS049 represents a landmark achievement in the development of selective protein arginine methyltransferase inhibitors. As a dual inhibitor of protein arginine methyltransferase 4 and protein arginine methyltransferase 6, this compound has demonstrated exceptional biochemical properties and pharmacological characteristics that distinguish it as a premier chemical tool for epigenetic research [1] [2].

In Vitro Potency and Selectivity

MS049 exhibits remarkable potency against its target enzymes, demonstrating nanomolar-level inhibitory activity. The compound displays an inhibitory concentration fifty of 34 ± 10 nanomolar against protein arginine methyltransferase 4 and 43 ± 7 nanomolar against protein arginine methyltransferase 6 [1] [2]. These potency values represent a significant advancement over earlier inhibitors, providing researchers with a highly effective tool for studying these methyltransferases.

The selectivity profile of MS049 is exceptionally impressive, particularly within the protein arginine methyltransferase family. The compound demonstrates greater than 300-fold selectivity over protein arginine methyltransferase 1 and protein arginine methyltransferase 3, with inhibitory concentration fifty values exceeding 13,000 nanomolar and 22,000 nanomolar, respectively [2]. Against protein arginine methyltransferase 8, MS049 maintains a 47-fold selectivity margin with an inhibitory concentration fifty of 1,600 nanomolar. Notably, the compound shows no inhibition against type II protein arginine methyltransferases (protein arginine methyltransferase 5) and type III protein arginine methyltransferases (protein arginine methyltransferase 7) at concentrations tested [2].

Target EnzymeIC50 (nM)Selectivity Fold
PRMT4341
PRMT6431.3
PRMT1>13,000>382
PRMT3>22,000>647
PRMT5No Inhibition>500
PRMT7No Inhibition>500
PRMT8160047

Beyond the protein arginine methyltransferase family, MS049 demonstrates outstanding selectivity against other epigenetic modifiers. The compound was tested against 25 protein lysine methyltransferases, 3 deoxyribonucleic acid methyltransferases, 1 ribonucleic acid methyltransferase, and 3 histone lysine demethylases, showing no inhibition at concentrations up to 50 micromolar for methyltransferases and 10 micromolar for demethylases [2]. Additionally, MS049 showed no appreciable binding to 9 methyllysine and methylarginine reader proteins at 200 micromolar concentrations using differential scanning fluorimetry assays [2].

Kinetic Mechanism and Enzyme Inhibition Profile

The kinetic mechanism of MS049 reveals a noncompetitive mode of inhibition with respect to both the cofactor S-adenosyl-L-methionine and peptide substrates for both protein arginine methyltransferase 4 and protein arginine methyltransferase 6 [2]. This mechanism suggests that MS049 binds to the substrate (arginine) binding site of these enzymes, consistent with its structural similarity to earlier fragment-like inhibitors that serve as arginine mimetics [2].

Direct binding studies using isothermal titration calorimetry confirmed the interaction of MS049 with its target enzymes. For protein arginine methyltransferase 4, MS049 demonstrated a dissociation constant of 100 nanomolar in the presence of S-adenosyl-L-homocysteine [2]. Similarly, binding to protein arginine methyltransferase 6 was confirmed with a dissociation constant of 87 ± 35 nanomolar in the presence of S-adenosyl-L-methionine [2].

Thermal stability studies using differential scanning fluorimetry provided additional evidence of target engagement. MS049 induced a thermal stability shift of 3.3 degrees Celsius for protein arginine methyltransferase 4 and 11.3 degrees Celsius for protein arginine methyltransferase 6 at 200 micromolar concentration [2]. These substantial thermal shifts indicate strong binding interactions between MS049 and its target enzymes.

ParameterValueMethod
Mode of Inhibition (PRMT4)NoncompetitiveEnzyme Kinetics
Mode of Inhibition (PRMT6)NoncompetitiveEnzyme Kinetics
Direct Binding to PRMT4 (Kd)100 nMITC
Direct Binding to PRMT6 (Kd)87 ± 35 nMITC
Thermal Stability Shift PRMT4 (ΔTm)3.3°CDSF
Thermal Stability Shift PRMT6 (ΔTm)11.3°CDSF

Cellular Activity and Epigenetic Modulation

MS049 demonstrates exceptional cellular activity, effectively modulating endogenous methylation marks in human embryonic kidney 293 cells. The compound potently reduces asymmetric dimethylation of histone H3 arginine 2, a primary substrate of protein arginine methyltransferase 6, with an inhibitory concentration fifty of 0.97 ± 0.05 micromolar following 20 hours of exposure [2]. This cellular potency represents a remarkable translation from biochemical activity to functional cellular effects.

In addition to histone modifications, MS049 effectively inhibits the methylation of non-histone substrates. Treatment with MS049 for 72 hours resulted in concentration-dependent reduction of asymmetric arginine dimethylation of mediator of ribonucleic acid polymerase II transcription subunit 12, a known substrate of protein arginine methyltransferase 4, with an inhibitory concentration fifty of 1.4 ± 0.1 micromolar [2]. This dual activity against both histone and non-histone substrates underscores the versatility of MS049 as a research tool.

Importantly, MS049 demonstrates an excellent cellular safety profile. The compound shows no toxicity and does not affect cell growth in human embryonic kidney 293 cells at concentrations up to 50 micromolar over 4 days of exposure [2]. This favorable toxicity profile makes MS049 suitable for extended cellular studies without concerns about non-specific cellular effects.

Assay TypeIC50/ResponseExposure TimeCell Line
H3R2me2a Reduction0.97 ± 0.05 μM20 hoursHEK293
Med12me2a Reduction1.4 ± 0.1 μM72 hoursHEK293
Cell Viability (HEK293)No toxicity up to 50 μM4 daysHEK293
Cell Growth InhibitionNo significant effect up to 50 μM4 daysHEK293

Cross-Reactivity with Other Epigenetic Modifiers

The cross-reactivity profile of MS049 with other epigenetic modifiers has been extensively characterized, revealing exceptional selectivity that positions it as a premier chemical probe. Comprehensive selectivity screening against a broad panel of epigenetic enzymes demonstrates that MS049 does not significantly interact with other chromatin-modifying enzymes at pharmacologically relevant concentrations [2] [3].

Testing against 25 protein lysine methyltransferases revealed no inhibition at 50 micromolar concentrations, indicating greater than 1,000-fold selectivity over these related enzymes [2]. This remarkable selectivity is particularly noteworthy given the structural similarities between different methyltransferase active sites. Similarly, MS049 showed no activity against 3 deoxyribonucleic acid methyltransferases and 1 ribonucleic acid methyltransferase at the same concentration, further confirming its specificity for protein arginine methyltransferases [2].

The compound also demonstrated no inhibition of 3 histone lysine demethylases at 10 micromolar concentrations [2]. This lack of cross-reactivity with demethylases is crucial for studies investigating the balance between methylation and demethylation processes. Furthermore, MS049 showed no appreciable binding to 9 methyllysine and methylarginine reader proteins at 200 micromolar concentrations using differential scanning fluorimetry assays [2].

Enzyme CategoryNumber TestedInhibition at Test ConcentrationTest Method
Protein Lysine Methyltransferases (PKMTs)25No inhibition at 50 μMBiochemical Assay
DNA Methyltransferases (DNMTs)3No inhibition at 50 μMBiochemical Assay
RNA Methyltransferases (RNMTs)1No inhibition at 50 μMBiochemical Assay
Histone Lysine Demethylases (KDMs)3No inhibition at 10 μMBiochemical Assay
Methyllysine/Methylarginine Reader Proteins9No appreciable binding at 200 μMDifferential Scanning Fluorimetry

Beyond epigenetic targets, MS049 was evaluated against an extensive panel of non-epigenetic targets to assess potential off-target effects. The compound was tested against 100 targets in the CEREP panel, including G protein-coupled receptors, ion channels, transporters, and kinases, showing less than 50 percent inhibition at 10 micromolar concentrations for the vast majority of targets [2]. In the PDSP selectivity panel consisting of 44 G protein-coupled receptors, MS049 showed less than 50 percent inhibition at 10 micromolar concentrations against 41 targets [2].

Only three targets in the PDSP panel showed greater than 50 percent inhibition, and subsequent radioligand binding assays revealed inhibition constants of 64 nanomolar for sigma1 receptor, 87 nanomolar for histamine H3 receptor, and 574 nanomolar for sigma2 receptor [2]. While these interactions represent potential off-target effects, the concentrations required for significant inhibition are substantially higher than those needed for protein arginine methyltransferase inhibition, maintaining a favorable selectivity window for research applications.

Target PanelNumber of TargetsResultTarget Types
CEREP Panel100<50% inhibition at 10 μMGPCRs, Ion Channels, Transporters, Kinases
PDSP Panel - Most Targets41<50% inhibition at 10 μMGPCRs
Sigma1 Receptor1Ki = 64 nMGPCR
Histamine H3 Receptor1Ki = 87 nMGPCR
Sigma2 Receptor1Ki = 574 nMGPCR

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Exact Mass

248.1889

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Shen Y, Szewczyk MM, Eram MS, Smil D, Kaniskan HÜ, de Freitas RF, Senisterra G, Li F, Schapira M, Brown PJ, Arrowsmith CH, Barsyte-Lovejoy D, Liu J, Vedadi M, Jin J. Discovery of a Potent, Selective, and Cell-Active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6. J Med Chem. 2016 Oct 13;59(19):9124-9139. doi: 10.1021/acs.jmedchem.6b01033. Epub 2016 Sep 15. PubMed PMID: 27584694; PubMed Central PMCID: PMC5063716.

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